
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
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Overview
Description
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride is a complex organic compound with a unique pentacyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a pentacyclic cage with a hydroxyethyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride typically involves multiple steps. One common method starts with cyclopentadiene and 1,4-benzoquinone as starting materials. The synthesis proceeds through a Diels-Alder reaction, followed by [2+2] photo-cycloaddition and Huang-Minlon reduction . The reaction conditions for these steps are carefully controlled to achieve high yields and purity.
Industrial Production Methods
For industrial production, the synthesis route is optimized for scalability. This involves using readily available starting materials and efficient reaction conditions. The process may include additional purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used as an additive in high-energy fuels and materials.
Mechanism of Action
The mechanism of action of 8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their function. The pentacyclic structure provides stability and rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane-8,11-dione: A similar compound with a dione functional group.
Endo-pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane-8-ol: A compound with a hydroxyl group at a different position.
Uniqueness
8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride is unique due to its hydroxyethyl group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
136375-81-0 |
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Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
2-(8-pentacyclo[5.4.0.02,6.03,10.05,9]undecanylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c15-2-1-14-13-10-6-4-7-9-5(6)3-8(10)11(9)12(7)13;/h5-15H,1-4H2;1H |
InChI Key |
AELQGAMTPZVQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C(C45)NCCO.Cl |
Origin of Product |
United States |
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